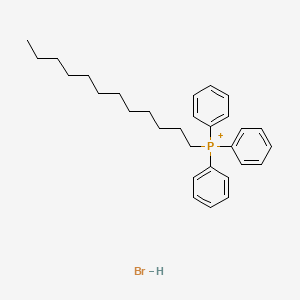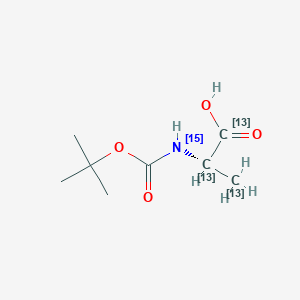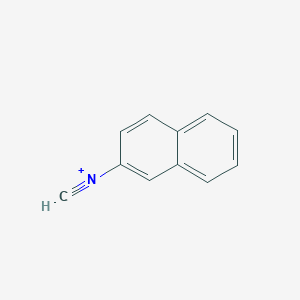
N-methylidynenaphthalen-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylidynenaphthalen-2-aminium is an organic compound characterized by the presence of a naphthalene ring structure with a methylidynenaphthalen-2-aminium group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylidynenaphthalen-2-aminium typically involves the reaction of naphthalene derivatives with methylating agents under specific conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methylidynenaphthalen-2-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the methylidynenaphthalen-2-aminium group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
N-methylidynenaphthalen-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-methylidynenaphthalen-2-aminium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-naphthylamine
- N-methyl-2-naphthylamine
- N-methyl-3-naphthylamine
Uniqueness
N-methylidynenaphthalen-2-aminium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H8N+ |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
methylidyne(naphthalen-2-yl)azanium |
InChI |
InChI=1S/C11H8N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h1-8H/q+1 |
InChI Key |
ISVOUQGWQGOVGG-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


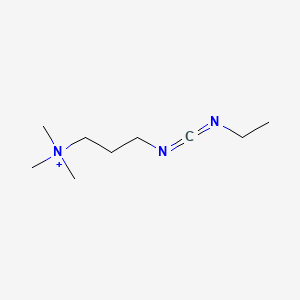

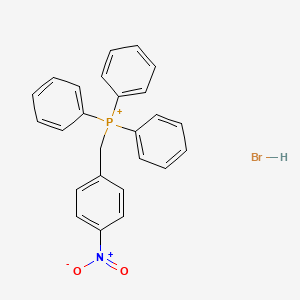
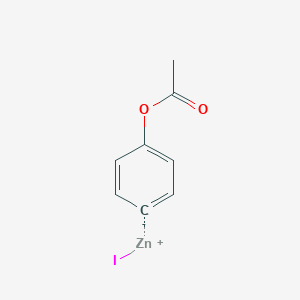






![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

